molecular formula C22H24N4O B12016807 3-(4-Isobutylphenyl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide

3-(4-Isobutylphenyl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12016807
M. Wt: 360.5 g/mol
InChI Key: YTNSLEGQXHPHBG-XQNSMLJCSA-N
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Description

3-(4-Isobutylphenyl)-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, an isobutylphenyl group, and a phenylethylidene moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isobutylphenyl)-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the isobutylphenyl group: This step involves the alkylation of the pyrazole ring with an appropriate isobutylphenyl halide or sulfonate ester.

    Formation of the phenylethylidene moiety: This can be accomplished through a condensation reaction between the pyrazole derivative and an aromatic aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isobutylphenyl)-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst or using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), sodium borohydride, or lithium aluminum hydride.

    Substitution: Halides, sulfonates, or other suitable leaving groups in the presence of nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Isobutylphenyl)-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide depends on its specific application. For example, if the compound is used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Isobutylphenyl)-1H-pyrazole-5-carbohydrazide: Lacks the phenylethylidene moiety, which may affect its reactivity and applications.

    N’-(1-Phenylethylidene)-1H-pyrazole-5-carbohydrazide: Lacks the isobutylphenyl group, which may influence its chemical properties and biological activity.

Uniqueness

3-(4-Isobutylphenyl)-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both the isobutylphenyl and phenylethylidene groups, which impart specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

3-[4-(2-methylpropyl)phenyl]-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H24N4O/c1-15(2)13-17-9-11-19(12-10-17)20-14-21(25-24-20)22(27)26-23-16(3)18-7-5-4-6-8-18/h4-12,14-15H,13H2,1-3H3,(H,24,25)(H,26,27)/b23-16+

InChI Key

YTNSLEGQXHPHBG-XQNSMLJCSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CC=C3

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CC=C3

Origin of Product

United States

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